Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate

Lipophilicity Lead optimization Medicinal chemistry

Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine carboxylic acid methyl ester characterized by a but-3-en-1-yl side chain at the 2-position. It has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g·mol⁻¹, a computed polar surface area of 29.54 Ų, and a consensus LogP of 2.12.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 342878-55-1
Cat. No. B12890420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
CAS342878-55-1
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC1CCC=C
InChIInChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3
InChIKeyAKZFDWQWUSPOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate (CAS 342878-55-1): Core Physicochemical and Synthetic Profile for Procurement Prioritization


Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine carboxylic acid methyl ester characterized by a but-3-en-1-yl side chain at the 2-position. It has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g·mol⁻¹, a computed polar surface area of 29.54 Ų, and a consensus LogP of 2.12 . The compound is typically procured as a synthetic building block for medicinal chemistry and can be synthesized in one step in quantitative yield via adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Why Generic Substitution Fails for Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate: Critical Structural Determinants for Scientific Selection


Pyrrolidine-1-carboxylate scaffolds with 2-alkenyl substituents are not interchangeable building blocks. The length and unsaturation of the 2-alkenyl chain directly influence lipophilicity (LogP), molecular flexibility (rotatable bond count), and the olefin’s steric and electronic environment in downstream transformations such as cross-coupling, hydroboration, or ring-closing metathesis . Changing the ester group (e.g., methyl → tert-butyl) alters N-protection strategy, while shortening the alkenyl chain (e.g., but-3-en-1-yl → prop-2-en-1-yl) reduces LogP by ~0.4 log units and deletes one rotatable bond, which can impair membrane permeability predictions or synthetic handle reach . These quantifiable physicochemical distinctions make the compound uniquely suited for specific applications where a terminal alkene spacer of exactly three methylene units is required for optimal reactivity or pharmacokinetic tuning .

Quantitative Differentiation of Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate Against Closest Structural Analogs


Increased Lipophilicity vs. Allyl Analog Drives Compound Prioritization for Lead Optimization

The target compound exhibits a consensus LogP of 2.12, which is 0.38 units higher than the prop-2-en-1-yl (allyl) analog (LogP 1.73) . This 22% increase in lipophilicity is attributable to the additional methylene unit in the butenyl chain and can substantially influence predicted membrane permeability and metabolic stability profiles .

Lipophilicity Lead optimization Medicinal chemistry

Extended Rotatable Bond Count Offers Conformational Flexibility Advantage for Target Engagement

The target compound contains 4 rotatable bonds compared to 3 for the prop-2-en-1-yl analog . The additional rotatable bond allows the terminal olefin to sample a wider conformational space, which can be exploited in fragment-based drug discovery where linker length and flexibility critically modulate binding mode and target residence time .

Conformational flexibility Molecular design Fragment-based drug discovery

One-Step Quantitative Synthesis Enables Reliable Supply and Reproducibility in Multi-Step Campaigns

A published one-step protocol delivers the title compound in quantitative yield under adapted Vilsmeier conditions, with full spectral characterization confirming identity and purity [1]. In contrast, the analogous tert-butyl carbamate (tert-butyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate, CAS 1433995-77-7) typically requires a multi-step sequence involving Boc protection and purification, with no published quantitative yield .

Synthetic efficiency Scale-up Procurement reliability

Optimized Molecular Weight for Fragment-Based Screening Compared to Heavier Boc-Protected Analog

With a molecular weight of 183.25 g·mol⁻¹, the target compound falls within the 'Rule of Three' guidelines for fragment-based screening (MW <300 Da), whereas the tert-butyl carbamate analog (225.33 g·mol⁻¹) is 23% heavier . The lower molecular weight facilitates ligand efficiency optimization in fragment campaigns.

Fragment-based drug discovery Molecular weight Rule of Three

Optimal Research and Industrial Scenarios for Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate Procurement


Fragment-Based Drug Discovery Requiring a Terminal Alkene Handle with Extended Spacer

The compound's low molecular weight (183 Da), favorable PSA (29.54 Ų), and LogP (2.12) align with fragment-screening criteria, while the but-3-en-1-yl chain provides a reactive terminal olefin spaced three methylene units from the pyrrolidine core — a geometry that can be exploited for covalent tethering, photoaffinity labeling, or scaffold hopping via metathesis [1].

Synthesis of GPR43 or ACC Inhibitor Libraries with Alkene-Dependent Diversification

The terminal alkene enables late-stage diversification through hydroboration, epoxidation, or thiol-ene click chemistry, making it a strategic intermediate for generating focused libraries of pyrrolidine-based GPR43 agonists or acetyl-CoA carboxylase inhibitors [1]. The methyl carbamate nitrogen allows orthogonal deprotection relative to tert-butyl carbamate analogs.

Academic and Industrial Scale-Up of Pyrrolidine Scaffolds Requiring Reproducible One-Step Access

The quantitative one-step Vilsmeier synthesis provides unmatched batch-to-batch consistency for scale-up campaigns. Procurement of the pre-formed methyl carbamate obviates the need for in-house pyrrolidine N-protection and 2-alkylation, reducing development time for multi-step medicinal chemistry programs .

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